2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline
Description
2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a 4-morpholinyl ethoxy (-OCH₂CH₂-morpholin-4-yl) substituent at the 2-position of the benzene ring. This compound (CAS: 862873-92-5) is synthesized with 98% purity and is cataloged under MFCD08688414 .
Properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c14-13(15,16)10-1-2-12(11(17)9-10)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZGRJCITIWNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline typically involves the reaction of 2-(4-morpholinyl)ethanol with 5-(trifluoromethyl)-2-nitroaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines .
Scientific Research Applications
Tyrosine Kinase Inhibition
One of the primary applications of 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline is its role as an inhibitor of tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cellular functions such as growth, differentiation, and metabolism. The compound has demonstrated therapeutic efficacy against various neoplastic diseases, particularly those associated with deregulated angiogenesis, such as diabetic retinopathy and certain types of cancer (e.g., breast cancer, lung cancer) .
Treatment of Inflammatory Diseases
The compound has been shown to be effective in treating inflammatory renal diseases, including glomerulonephritis and diabetic nephropathy. Its ability to inhibit protein kinase activity helps in reducing inflammation and preventing further tissue damage .
Synthesis of Functional Materials
Due to its trifluoromethyl group, this compound can be utilized in synthesizing advanced materials with unique properties. The incorporation of trifluoromethyl groups enhances the chemical stability and hydrophobicity of polymers, making them suitable for coatings and other applications where durability is essential .
Development of Dyes
The compound serves as an intermediate in the production of specialized dyes, particularly azo dyes. These dyes are widely used in textiles and other industries due to their vibrant colors and stability .
Bioremediation
Research indicates that compounds similar to this compound can be employed in bioremediation processes to degrade environmental pollutants. Their ability to interact with organic contaminants makes them candidates for developing environmentally friendly remediation strategies .
Anti-Cancer Efficacy
A study investigated the anti-cancer properties of this compound in vitro and in vivo, demonstrating significant inhibition of tumor growth in models of breast cancer. The compound's mechanism was linked to its ability to inhibit key signaling pathways involved in cell proliferation .
Renal Disease Treatment
Clinical trials have shown promising results for the use of this compound in treating patients with diabetic nephropathy. The trials indicated a reduction in proteinuria and improved kidney function markers, suggesting its potential as a therapeutic agent for managing chronic kidney diseases .
Mechanism of Action
The mechanism of action of 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets. The compound’s morpholine and trifluoromethyl groups play crucial roles in its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to desired effects in research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to analogs with variations in substituents, focusing on trifluoromethyl-aniline derivatives. Key differences lie in the substituent groups, which influence physicochemical properties and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Morpholine vs. Morpholine derivatives often exhibit improved solubility in polar solvents (e.g., DMSO, methanol) relative to methoxyphenoxy analogs .
Trifluoromethyl Group :
- All compounds share the -CF₃ group, which stabilizes the aniline ring against oxidation and enhances lipophilicity. This feature is critical in medicinal chemistry for improving pharmacokinetic profiles .
Synthetic Routes: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing aryl/heteroaryl groups to trifluoromethyl-anilines . The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions to attach the morpholinoethoxy group .
Biological Activity
2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a morpholine ring and trifluoromethyl group, which are significant for its biological interactions. The presence of these functional groups enhances its lipophilicity and binding affinity to various biological targets.
The mechanism of action primarily involves the compound's ability to interact with specific molecular targets, modulating various biochemical pathways. The morpholine and trifluoromethyl groups are crucial for its binding affinity, affecting enzyme activity and receptor interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity against various pathogens. The compound's activity was assessed through in vitro assays, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-Tubercular Activity
In a comparative study with other benzothiazole derivatives, this compound showed promising anti-tubercular properties, with IC50 values indicating significant inhibition of Mycobacterium tuberculosis growth.
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.6 |
| Benzothiazole Derivative A | 4.8 |
| Benzothiazole Derivative B | 6.1 |
Case Studies
- Study on Protein Interactions : A study investigated the use of the compound in proteomics research to elucidate protein interactions. The results indicated that it could effectively inhibit specific protein-protein interactions critical for cellular functions.
- Therapeutic Applications : Research exploring the therapeutic potential of this compound highlighted its role as a potential lead in drug development for treating bacterial infections and tuberculosis.
Safety Profile
Toxicological assessments reveal that the compound poses a low risk when handled properly, although it can cause skin irritation upon contact. Further studies are necessary to fully understand its safety profile in vivo.
Q & A
Q. What are standard synthetic protocols for preparing 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline) are synthesized via base-catalyzed reactions (e.g., K₂CO₃ in DMF) between halogenated anilines and substituted phenols or morpholine derivatives . Optimization includes temperature control (e.g., 110°C for Pd-catalyzed couplings) and solvent selection (e.g., toluene/ethanol/water mixtures for solubility) . Yield improvements often require iterative adjustments to catalyst loading (e.g., tetrakis(triphenylphosphine)palladium) and reaction time . Purity is validated via HPLC or LCMS (e.g., m/z 307 [M+H]+ as a benchmark) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify aromatic protons (e.g., δ 6.5–7.5 ppm for aniline protons) and morpholine/ethoxy substituents (δ 3.5–4.5 ppm for OCH₂CH₂N) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 307 g/mol for similar compounds) and fragmentation patterns .
- FT-IR : Bands near 3350 cm⁻¹ (N-H stretch) and 1120 cm⁻¹ (C-O-C of morpholine) validate functional groups .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to meta/para positions. This enhances stability against metabolic degradation (e.g., in drug candidates) and alters solubility (logP ~2.5–3.0 for similar anilines) . Comparative studies with non-fluorinated analogs (e.g., 2-methoxyaniline) show reduced basicity (pKa ~3–4) and increased resistance to oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar aniline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., morpholinyl vs. methoxy groups) using in vitro assays (e.g., enzyme inhibition). For example, replacing a methoxy group with morpholinyl in 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline increased binding affinity to kinase targets by ~30% .
- Meta-Analysis : Cross-reference bioactivity data from PubChem or patents (e.g., antitumor activity of 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline analogs) while controlling for assay conditions (e.g., IC₅₀ variability due to cell line differences) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions for this compound?
- Methodological Answer :
- Directing Group Manipulation : Use protecting groups (e.g., acetylation of the -NH₂ group) to block undesired positions during nitration or halogenation .
- Computational Modeling : DFT calculations predict charge distribution (e.g., morpholinyl-ethoxy groups direct electrophiles to C-4/C-6 positions) .
- Experimental Validation : Monitor reaction progress via LCMS and isolate intermediates (e.g., 2-iodo derivatives) to confirm regiochemical outcomes .
Q. How do solvent and temperature affect the stability of this compound during long-term storage?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples in DMSO, methanol, or solid state at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation products (e.g., quinones via oxidation) using HPLC .
- Stabilization Strategies : Add antioxidants (e.g., BHT) or use amber vials to prevent photodegradation. Data from 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline show <5% degradation over 6 months at -20°C in argon-filled containers .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism to account for variability (n ≥ 3 replicates) .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., morpholinyl vs. piperazinyl analogs) to assess significance (p < 0.05) .
Q. How can researchers design experiments to differentiate between steric and electronic effects of the morpholinyl-ethoxy substituent?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs with varying substituents (e.g., 2-(2-methoxyethoxy) vs. 2-(4-morpholinylethoxy)) and measure reaction rates in standardized conditions (e.g., SNAr reactions) .
- X-ray Crystallography : Resolve 3D structures to quantify steric hindrance (e.g., torsion angles around the ethoxy group) .
- Hammett Plots : Correlate substituent σ values (from Hansch constants) with reaction outcomes (e.g., log(k) for nucleophilic substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
